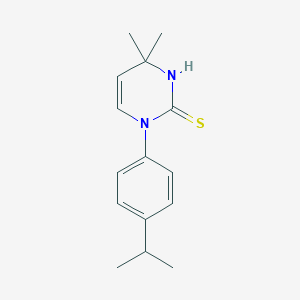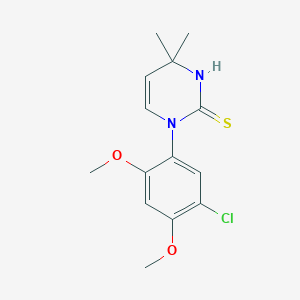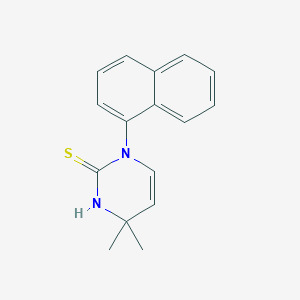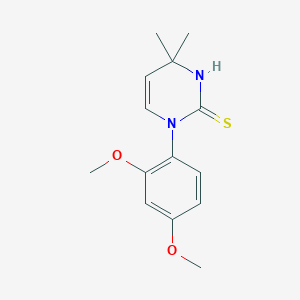![molecular formula C14H16N2OS B3084413 1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone CAS No. 1142212-64-3](/img/structure/B3084413.png)
1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone
Overview
Description
1-[4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H16N2OS and a molecular weight of 260.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)©C . This notation provides a way to describe the structure of a chemical compound in a linear format.Scientific Research Applications
Chemopreventive and Chemotherapeutic Effects on Cancer
Mercapto-substituted 1,2,4-triazoles, such as our compound of interest, play a crucial role in cancer research. These compounds exhibit chemopreventive and chemotherapeutic effects. They interfere with cancer cell growth, inhibit specific enzymes, and modulate cellular processes. Researchers investigate their potential as anticancer agents due to their unique structure and biological activity .
Antiviral and Anti-Infective Properties
1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone shows promise as an antiviral and anti-infective agent. Similar to taribavirin (viramidine), it targets DNA and RNA viruses. Specifically, it has demonstrated activity against severe respiratory syncytial virus (RSV), hepatitis C, West Nile virus, and dengue fever. Although still in clinical trials, its potential as an antiviral drug is being explored .
HIV-1 Treatment
Compounds with a triazole ring have been investigated for treating HIV-1. Some derivatives of our compound have shown activity against the virus. Researchers focus on inhibiting viral enzymes, including reverse transcriptase (RT), integrase (IN), and protease (PR). These compounds hold promise as part of the ongoing efforts to combat HIV-1 infections .
Synthesis and Reactions
Understanding the synthesis and reactions of this compound is essential for its application. Researchers explore various synthetic routes to optimize yield and purity. Additionally, investigating its reactivity with other molecules provides insights into its behavior and potential modifications .
Spectral Properties
Analyzing the spectral properties (such as UV-Vis, IR, and NMR spectra) helps characterize the compound. These data aid in identifying functional groups, verifying its structure, and assessing purity. Researchers use these properties to correlate structure with biological activity .
Other Potential Applications
Beyond the mentioned fields, researchers continue to explore novel applications. These may include drug delivery systems, coordination chemistry, and material science. Investigating the compound’s interactions with proteins, enzymes, and cellular components opens up exciting avenues for future research .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been designed as analogs ofCombretastatin A-4 , a natural product with cis-stilbene structure . Combretastatin A-4 is known to target microtubules , principal components of the cytoskeleton involved in various cellular functions such as cell signaling, organelle trafficking, and mitosis .
Mode of Action
They inhibit the polymerization process of tubulin when they bind to an active site called colchicine . This disrupts the formation and function of microtubules, which can lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
cell division and growth . By inhibiting tubulin polymerization, it could disrupt the formation of the mitotic spindle, a crucial component in cell division .
Result of Action
Based on its potential antitubulin activity, it could lead tocell cycle arrest and apoptosis in cancer cells . This is typically achieved by disrupting the formation and function of microtubules, which are essential for cell division .
properties
IUPAC Name |
1-[4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10(17)11-4-6-12(7-5-11)16-9-8-14(2,3)15-13(16)18/h4-9H,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHKLGDNQDHIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




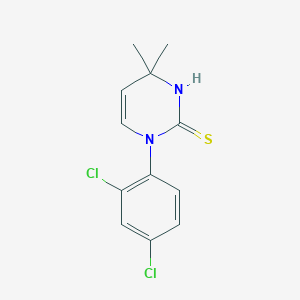
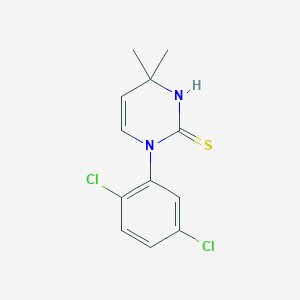

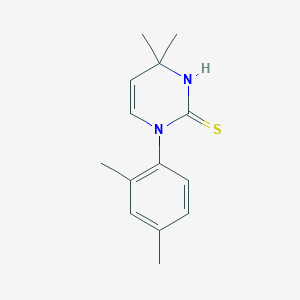

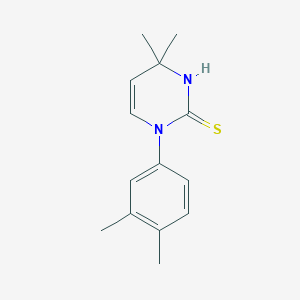
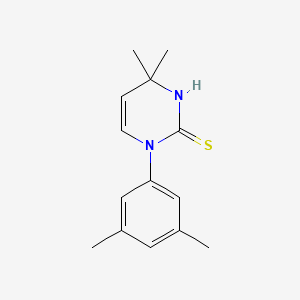
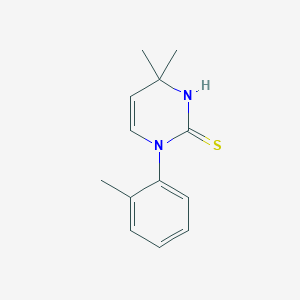
![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)
